N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxyacetamide is a complex organic compound with significant interest in medicinal chemistry. The compound is characterized by its unique structural features, which include a tetrahydrobenzo[b][1,4]oxazepin core and an allyl substituent. Its molecular formula is and it has a molecular weight of approximately 370.45 g/mol .
This compound is classified under the category of oxazepines, which are heterocyclic compounds containing nitrogen and oxygen. It is primarily sourced from chemical databases and suppliers specializing in research-grade chemicals. The compound is known for its potential applications in pharmaceutical research and development .
The synthesis of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxyacetamide can be approached through several methods:
The molecular structure of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxyacetamide features:
CC(=O)N(C)C1=C(C(=O)C=C(C=C1)C=CC)C(=O)N(C)C
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxyacetamide can participate in various chemical reactions:
The mechanism of action for N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxyacetamide involves its interaction with biological targets:
While specific physical properties such as melting point or boiling point are not extensively documented for this compound , general properties include:
Key chemical properties include:
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxyacetamide has potential applications in:
CAS No.: 85146-10-7
CAS No.: 80-47-7
CAS No.: 7722-86-3
CAS No.: 14681-59-5
CAS No.: 11042-30-1
CAS No.: